![molecular formula C10H15N5O2S B1415364 4-(2-methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1170215-29-8](/img/structure/B1415364.png)
4-(2-methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H15N5O2S and its molecular weight is 269.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
Heterocyclic Compounds in Medicine and Pharmacy : Derivatives of pyrazole and 1,2,4-triazole, similar to the chemical , are strategically significant in modern medicine and pharmacy. These compounds are notable for their chemical modification possibilities and significant pharmacological potential. The integration of 1,2,4-triazole and pyrazole fragments in new substances influences the development of specific activities, and the combination of these heterocycles in one molecule enhances interaction with various biological targets (Fedotov, Hotsulia, & Panasenko, 2022).
Synthetic Applications : In another study, the synthesis and properties of similar compounds involving 1,2,4-triazole derivatives were explored. These studies highlight the process of synthesizing such compounds and their potential biological applications, such as antifungal activity (Karrouchi et al., 2016).
Potential in Antimicrobial Activities : Research on compounds similar to the chemical has shown potential in antimicrobial activities. For example, studies have synthesized and evaluated the biological activities of certain derivatives, revealing their potential in fighting bacterial strains (Idrees, Kola, & Siddiqui, 2019).
Biological and Chemical Evaluation
Enzyme Interaction Studies : A study on similar compounds involved molecular docking to assess the influence of synthesized compounds on enzyme activities. This research provides insights into how these compounds could interact with biological processes, suggesting potential applications in drug development (Hotsulia & Kulish, 2020).
Pharmacological Studies : Investigations into the pharmacological properties of related compounds have been conducted, emphasizing their potential in drug development, particularly for their anti-inflammatory properties (Arustamyan et al., 2021).
properties
IUPAC Name |
4-(2-methoxyethyl)-3-(3-methoxy-1-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S/c1-14-6-7(9(13-14)17-3)8-11-12-10(18)15(8)4-5-16-2/h6H,4-5H2,1-3H3,(H,12,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJOQISTENZCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NNC(=S)N2CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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